1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorophenylmethanesulfonyl chloride with piperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
(3,4-DICHLORO-PHENYL)-METHANESULFONYL CHLORIDE: Shares the dichlorophenylmethanesulfonyl moiety but lacks the piperidine and carboxamide groups.
(3,5-DICHLORO-PHENYL)-METHANESULFONYL CHLORIDE: Similar structure with different chlorine substitution pattern.
(4-CHLORO-PHENYL)-METHANESULFONYL CHLORIDE: Contains a single chlorine atom on the phenyl ring.
Uniqueness
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-[2-(ISOPROPYLCARBAMOYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H27Cl2N3O4S |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H27Cl2N3O4S/c1-15(2)26-23(30)18-7-3-4-8-21(18)27-22(29)17-6-5-11-28(13-17)33(31,32)14-16-9-10-19(24)20(25)12-16/h3-4,7-10,12,15,17H,5-6,11,13-14H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
MBVZQFUDEMVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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